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The ability to selectively activate or inhibit specific neuronal populations with temporal precision

is a cornerstone of modern neuroscience research. Chemogenetic tools, particularly the

Pharmacologically Selective Actuator Module (PSAM) and Pharmacologically Selective Effector

Molecule (PSEM) system, offer a powerful approach for achieving this control. This guide

provides a comparative overview of different PSEM/PSAM pairs, presenting key performance

data, detailed experimental protocols, and visual workflows to aid researchers in selecting and

implementing the optimal system for their experimental needs.

The PSEM/PSAM system is built on a modular design. PSAMs are chimeric ligand-gated ion

channels composed of a mutated ligand-binding domain from the α7 nicotinic acetylcholine

receptor (nAChR) fused to the ion pore domain of another receptor, such as the serotonin type

3 (5-HT3) receptor or the glycine receptor (GlyR).[1] These mutations render the PSAM

insensitive to endogenous ligands like acetylcholine but highly responsive to specific, otherwise

inert, synthetic ligands—the PSEMs.[1][2] The functional outcome of PSAM activation is

determined by the ion permeability of its pore domain: cation-selective pores (e.g., from 5-HT3

receptors) lead to neuronal depolarization and activation, while anion-selective pores (e.g.,

from GlyR) cause hyperpolarization or shunting inhibition, leading to neuronal silencing. A key

advantage of this system is the potential for orthogonal control, where multiple, distinct
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PSEM/PSAM pairs can be expressed in different neuronal populations within the same animal,

allowing for independent manipulation of their activity.[2][3]

Comparative Performance of PSEM/PSAM Pairs
The continuous development of the PSEM/PSAM system has yielded several generations of

these tools, from early examples to more recent "ultrapotent" versions with significantly

enhanced potency. The choice of a specific pair depends on the desired effect (activation or

inhibition), the required potency, and the experimental context. The following table summarizes

quantitative data for some of the most commonly used PSEM/PSAM pairs.
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PSEM/PS
AM Pair

Type PSEM PSAM
Potency
(EC50/Ki)

In Vivo
Dose
(mouse)

Key
Character
istics

Activating

Pairs

PSEM²²S /

PSAMQ79

G,Q139G-

5HT3HC

Neuronal

Activation
PSEM²²S

α7Q79G,Q

139G-

5HT3

Micromolar

range

Not

specified

One of the

earlier

activating

pairs,

demonstrat

es the

feasibility

of

orthogonal

control with

inhibitory

pairs.[3]

uPSEM⁷⁹² /

PSAM⁴-5H

T3

Neuronal

Activation
uPSEM⁷⁹²

α7L131G,

Q139L,Y21

7F-5HT3

Ki < 10

nM[4]

Not

specified

Ultrapotent

activating

pair with

high

selectivity.

[4]

uPSEM⁸¹⁷ /

PSAM⁴-5H

T3

Neuronal

Activation
uPSEM⁸¹⁷

α7L131G,

Q139L,Y21

7F-5HT3

EC₅₀ = 0.5

nM

Not

specified

Highly

potent and

selective

activating

pair.

Inhibitory

Pairs

PSEM⁸⁹S /

PSAML141

F,Y115F-

GlyR

Neuronal

Silencing

PSEM⁸⁹S α7L141F,Y

115F-GlyR

Micromolar

range

10 mg/kg An

effective

neuronal

silencing
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system

demonstrat

ed to be

orthogonal

to the

PSEM²²S

activating

pair.[3]

Varenicline

/ PSAM⁴-

GlyR

Neuronal

Silencing
Varenicline

α7L131G,

Q139L,Y21

7F-GlyR

Not

specified

Lowest

effective

dose: 0.1

mg/kg[2]

Utilizes a

clinically

approved

drug as the

PSEM.[5]

uPSEM⁷⁹² /

PSAM⁴-

GlyR

Neuronal

Silencing
uPSEM⁷⁹²

α7L131G,

Q139L,Y21

7F-GlyR

Ki = 0.7

nM[4]

Not

specified

Ultrapotent

inhibitory

pair with

high

selectivity

over

endogenou

s

receptors.

[4]

uPSEM⁸¹⁷ /

PSAM⁴-

GlyR

Neuronal

Silencing

uPSEM⁸¹⁷ α7L131G,

Q139L,Y21

7F-GlyR

EC₅₀ = 0.3

nM, Ki =

0.15 nM[6]

Lowest

effective

dose: 0.1

mg/kg

One of the

most

potent

inhibitory

pairs,

brain-

penetrant,

and

suitable for

in vivo

studies in

rodents

and
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primates.

[1][6]

Signaling Pathways and Experimental Workflow
The signaling mechanism of PSEM/PSAM systems is direct and rapid, relying on the influx of

ions through the engineered channel pore. This contrasts with other chemogenetic systems like

DREADDs, which involve G-protein coupled signaling cascades.[5]

Activating PSEM/PSAM Pair

Inhibitory PSEM/PSAM Pair

Activating PSEM (e.g., uPSEM⁸¹⁷) PSAM-5HT3
Binds

Cation Influx (Na⁺, Ca²⁺) Depolarization Neuronal Activation

Inhibitory PSEM (e.g., uPSEM⁸¹⁷) PSAM-GlyR
Binds

Anion Influx (Cl⁻) Hyperpolarization / Shunting Inhibition Neuronal Silencing

Click to download full resolution via product page

PSEM/PSAM Signaling Pathways

A typical experimental workflow to validate the orthogonal control of two distinct neuronal

populations involves several key steps, from viral vector delivery to behavioral analysis.
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Step 1: Vector Delivery

Step 2: In Vitro Validation Step 3: In Vivo Manipulation

Step 4: Analysis
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Experimental Workflow for Orthogonal Control

Detailed Experimental Protocols

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b2683660/docs?utm_src=pdf-body-img#orthogonal-control-of-neuronal-activity-a-comparative-guide-to-psem-psam-pairs
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2683660?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following are generalized protocols for key experiments. Specific parameters should be

optimized for the particular experimental setup.

Protocol 1: Viral Vector-Mediated Expression of PSAMs
This protocol describes the in vivo delivery of adeno-associated viral (AAV) vectors for Cre-

dependent expression of a PSAM.

Vector Preparation: Obtain or produce high-titer AAV vectors carrying the PSAM construct

under a Cre-dependent promoter (e.g., AAV-hSyn-DIO-PSAM-mCherry). A typical titer for in

vivo injection is >10¹² viral genomes/mL.[7]

Animal Surgery: Anesthetize the mouse using a standard procedure (e.g., isoflurane

inhalation or ketamine/xylazine injection). Secure the animal in a stereotaxic frame.

Craniotomy: Shave the scalp and sterilize the area. Make a small incision to expose the

skull. Use a dental drill to create a small burr hole over the target brain region.

Virus Injection: Load a glass micropipette with the AAV solution. Lower the pipette to the

target coordinates and slowly inject the virus (e.g., 500 nL at 100 nL/min).[8]

Post-Injection: Leave the pipette in place for 5-10 minutes to allow for diffusion before slowly

retracting it. Suture the incision and provide post-operative care.

Expression Period: Allow 3-4 weeks for robust expression of the PSAM construct before

subsequent experiments.

Protocol 2: In Vitro Characterization using Whole-Cell
Patch-Clamp Electrophysiology
This protocol details the electrophysiological validation of PSAM function in acute brain slices.

Slice Preparation: Anesthetize the mouse and perfuse transcardially with ice-cold,

oxygenated slicing solution. Rapidly dissect the brain and prepare acute coronal or sagittal

slices (250-300 µm) of the target region using a vibratome.
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Recording Setup: Transfer a slice to the recording chamber of an upright microscope and

continuously perfuse with oxygenated artificial cerebrospinal fluid (aCSF) at a rate of 1.5-2

mL/min.[9]

Cell Identification: Identify PSAM-expressing neurons using a fluorescent marker (e.g.,

mCherry) under epifluorescence.

Patching: Using a micromanipulator, approach a target neuron with a glass pipette (3-7 MΩ

resistance) filled with an appropriate internal solution.[10] Establish a gigaohm seal and then

rupture the membrane to achieve the whole-cell configuration.[11]

Data Acquisition: In voltage-clamp mode, record baseline currents. In current-clamp mode,

measure the resting membrane potential and firing properties in response to current

injections.

PSEM Application: Bath-apply the PSEM at a known concentration. For activating PSAMs,

observe for an inward current and depolarization. For inhibitory PSAMs, look for an outward

current (depending on the holding potential and chloride reversal) and a decrease in input

resistance.[12][13] Wash out the PSEM to confirm the reversibility of the effect.

Protocol 3: In Vivo Administration of PSEMs
This protocol outlines the systemic delivery of PSEMs for behavioral experiments.

PSEM Solution Preparation: Dissolve the PSEM in a suitable vehicle. For example,

uPSEM⁸¹⁷ tartrate can be dissolved in sterile saline. The final concentration should be

calculated based on the desired dose and the animal's weight.

Administration Route: PSEMs can be administered via various routes, including

intraperitoneal (i.p.) injection, subcutaneous (s.c.) injection, or oral gavage.[14][15] For i.p.

injection, restrain the mouse and inject into the lower abdominal quadrant.

Dosing: The optimal dose should be determined empirically. For uPSEM⁸¹⁷, a dose of 0.1

mg/kg has been shown to be effective in mice.

Time Course: The onset of action for PSEMs is typically within minutes, and the effects can

last for several hours. The precise time course should be characterized for the specific
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PSEM and experimental paradigm.

Conclusion
The PSEM/PSAM system provides a versatile and powerful platform for the orthogonal control

of neuronal activity. The development of ultrapotent PSEMs has significantly enhanced the

utility of this system, allowing for robust and specific neuronal manipulation at low nanomolar

concentrations. By carefully selecting the appropriate PSEM/PSAM pair and following rigorous

experimental protocols, researchers can effectively dissect the causal role of specific neural

circuits in a wide range of physiological and behavioral processes. This guide serves as a

foundational resource to facilitate the successful implementation of this advanced

chemogenetic technology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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